molecular formula C17H13F2NO4S B8359123 Spiro[1,3-dioxolane-2,1'-[1H]indene],6'-[(2,4-difluorophenyl)thio]-2',3'-dihydro-5'-nitro-

Spiro[1,3-dioxolane-2,1'-[1H]indene],6'-[(2,4-difluorophenyl)thio]-2',3'-dihydro-5'-nitro-

Cat. No.: B8359123
M. Wt: 365.4 g/mol
InChI Key: YRHYUNNXQSKTGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Spiro[1,3-dioxolane-2,1'-[1H]indene],6'-[(2,4-difluorophenyl)thio]-2',3'-dihydro-5'-nitro- is a complex organic compound characterized by its unique structure, which includes a nitro group, difluorophenylthio moiety, and an indanone core protected by an ethylene ketal

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Spiro[1,3-dioxolane-2,1'-[1H]indene],6'-[(2,4-difluorophenyl)thio]-2',3'-dihydro-5'-nitro- typically involves multiple steps:

    Formation of the Indanone Core: The indanone core can be synthesized through a Friedel-Crafts acylation reaction, where an aromatic compound reacts with an acyl chloride in the presence of a Lewis acid catalyst.

    Introduction of the Nitro Group: Nitration of the indanone core is achieved using a mixture of concentrated nitric acid and sulfuric acid.

    Attachment of the Difluorophenylthio Moiety: This step involves the nucleophilic substitution reaction where the nitro-indanone reacts with 2,4-difluorothiophenol under basic conditions.

    Protection with Ethylene Ketal: The final step is the protection of the carbonyl group of the indanone using ethylene glycol in the presence of an acid catalyst to form the ethylene ketal.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, advanced purification techniques, and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

    Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst, iron powder, hydrochloric acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium hydride, potassium carbonate, various nucleophiles.

Major Products Formed

    Amino Derivatives: Formed by the reduction of the nitro group.

    Substituted Derivatives: Formed by nucleophilic substitution at the difluorophenylthio moiety.

Scientific Research Applications

Spiro[1,3-dioxolane-2,1'-[1H]indene],6'-[(2,4-difluorophenyl)thio]-2',3'-dihydro-5'-nitro- has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the study of reaction mechanisms and the development of new synthetic methodologies.

Mechanism of Action

The mechanism by which Spiro[1,3-dioxolane-2,1'-[1H]indene],6'-[(2,4-difluorophenyl)thio]-2',3'-dihydro-5'-nitro- exerts its effects depends on its specific application:

    In Medicinal Chemistry: The compound may interact with biological targets such as enzymes or receptors, inhibiting or modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components.

    In Material Science: The electronic properties of the compound can influence the behavior of materials, such as their conductivity or luminescence.

Comparison with Similar Compounds

Similar Compounds

    5-Nitro-6-(2,4-difluorophenylthio)-1-indanone: Lacks the ethylene ketal protection, making it more reactive.

    6-(2,4-Difluorophenylthio)-1-indanone:

    5-Nitro-1-indanone: Lacks the difluorophenylthio moiety, altering its chemical properties and applications.

Uniqueness

Spiro[1,3-dioxolane-2,1'-[1H]indene],6'-[(2,4-difluorophenyl)thio]-2',3'-dihydro-5'-nitro- is unique due to the combination of its functional groups and protective ketal, which confer specific reactivity and stability. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C17H13F2NO4S

Molecular Weight

365.4 g/mol

IUPAC Name

5-(2,4-difluorophenyl)sulfanyl-6-nitrospiro[1,2-dihydroindene-3,2'-1,3-dioxolane]

InChI

InChI=1S/C17H13F2NO4S/c18-11-1-2-15(13(19)8-11)25-16-9-12-10(7-14(16)20(21)22)3-4-17(12)23-5-6-24-17/h1-2,7-9H,3-6H2

InChI Key

YRHYUNNXQSKTGT-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C3=CC(=C(C=C31)[N+](=O)[O-])SC4=C(C=C(C=C4)F)F)OCCO2

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a mixture of 5-nitro-6-bromo-1-indanone ethylene ketal (600 mg, 2.0 mmol) and 2,4-difluorothiophenol (F. Klages and K. Bott Chem. Ber. 97,735 (1964)) (440 mg, 3.0 mmol) in pyridine (4.0 mL) was added a solution of 8M aqueous potassium hydroxide (375 μL, 3.0 mmol) at room temperature. The mixture was stirred for 2 h, diluted with water and extracted with ethyl acetate. The ethyl acetate extract was washed successively with 1M aqueous NaOH (2x),0.5M aqueous HCl (1x), brine, dried over anhydrous MgSO4 and concentrated in vacuo. Chromatography over silica gel and eluted with toluene: ethyl acetate (10:1) afforded the title compound (590 mg, 81%) as a pale yellow solid.
Quantity
600 mg
Type
reactant
Reaction Step One
Quantity
440 mg
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
375 μL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
81%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.